molecular formula C12H12N2O B2859774 6-Oxo-3-phenylpiperidine-3-carbonitrile CAS No. 1955541-39-5

6-Oxo-3-phenylpiperidine-3-carbonitrile

Cat. No.: B2859774
CAS No.: 1955541-39-5
M. Wt: 200.241
InChI Key: OWLJGHKAWSSCLM-UHFFFAOYSA-N
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Description

6-Oxo-3-phenylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₂N₂O. It is a derivative of piperidine, featuring a phenyl group and a cyano group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-3-phenylpiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-phenyl-2-piperidone with a cyano group donor in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-3-phenylpiperidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-oxo-3-phenylpiperidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the synthesis of diverse chemical entities.

Mechanism of Action

The mechanism by which 6-oxo-3-phenylpiperidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways would need to be studied in detail to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyano-containing compounds

  • Phenyl-substituted piperidines

Uniqueness: 6-Oxo-3-phenylpiperidine-3-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with biological targets in ways that other similar compounds may not.

Properties

IUPAC Name

6-oxo-3-phenylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-12(7-6-11(15)14-9-12)10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJGHKAWSSCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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